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Abstract
This comprehensive guide details the use of Desmethyl amlodipine as a reference standard for

the validation of analytical methods, specifically focusing on a stability-indicating High-

Performance Liquid Chromatography (HPLC) method. Desmethyl amlodipine is a critical

impurity and metabolite of amlodipine, a widely prescribed calcium channel blocker for the

treatment of hypertension and angina.[1][2] Accurate quantification of this related substance is

paramount for ensuring the quality, safety, and efficacy of amlodipine drug products. This

document provides an in-depth protocol for method validation, adhering to the stringent

guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline

Q2(R1).[3][4][5] It is intended for researchers, analytical scientists, and quality control

professionals in the pharmaceutical industry.
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Amlodipine's therapeutic success is predicated on its purity and consistent dosage.

Pharmaceutical regulatory bodies worldwide, including the FDA and EMA, mandate strict

control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Desmethyl amlodipine, a primary related substance, must be monitored and quantified to

ensure it does not exceed established safety thresholds. The use of a well-characterized

reference standard is the cornerstone of any analytical method designed for this purpose. This

application note provides the scientific rationale and a practical, step-by-step framework for

validating an HPLC method using the Desmethyl amlodipine standard, ensuring data integrity

and regulatory compliance.

Reference Standard Profile: Desmethyl Amlodipine
A thorough understanding of the reference standard is critical for its correct use. Desmethyl

amlodipine is recognized as a key impurity in pharmacopeial monographs.[6][7][8]

Chemical & Physical Properties:

Property Value Source

IUPAC Name

6-(2-aminoethoxymethyl)-4-(2-

chlorophenyl)-5-

ethoxycarbonyl-2-methyl-1,4-

dihydropyridine-3-carboxylic

acid

[9]

Synonyms
3-O-Desmethyl Amlodipine,

Amlodipine Impurity J
[10]

CAS Number 113994-37-9 [9]

Molecular Formula C₁₉H₂₃ClN₂O₅ [9]

Molecular Weight 394.8 g/mol [9]

The structural relationship between amlodipine and its desmethyl derivative underscores the

need for a highly selective analytical method capable of resolving these closely related

compounds.
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Caption: Metabolic pathway from Amlodipine to Desmethyl amlodipine.

Recommended Analytical Protocol: RP-HPLC
Method
This section details a robust isocratic Reverse-Phase HPLC (RP-HPLC) method developed for

the quantification of Desmethyl amlodipine in the presence of amlodipine.

Instrumentation and Chromatographic Conditions
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Parameter Specification Rationale

HPLC System

Agilent 1100/1200 Series or

equivalent with DAD/UV

Detector

Provides reliable performance

and spectral data for peak

purity analysis.

Column
C18, 250 mm x 4.6 mm, 5 µm

particle size

C18 stationary phase offers

excellent hydrophobicity for

retaining and separating

amlodipine and its related

substances.

Mobile Phase

Acetonitrile : Methanol : 0.05M

Potassium Dihydrogen

Phosphate Buffer (pH 3.0

adjusted with Orthophosphoric

Acid) in a ratio of 15:55:30

(v/v/v)

The combination of organic

modifiers and a buffered

aqueous phase provides

optimal separation and peak

shape. A pH of 3.0 ensures

that the basic analytes are

protonated, leading to

consistent retention and

symmetrical peaks.[11]

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, ensuring good

efficiency and reasonable run

times.

Detection UV at 237 nm

This wavelength corresponds

to a UV maximum for

amlodipine and its

dihydropyridine-based

impurities, providing high

sensitivity.[6][12]

Column Temp. 30 °C

Maintaining a constant column

temperature ensures

reproducible retention times

and resolution.

Injection Vol. 20 µL A suitable volume to achieve

necessary sensitivity without
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overloading the column.

Run Time Approx. 15 minutes

Sufficient to elute the main

peak and all relevant

impurities.

Preparation of Solutions
Diluent: Mobile phase is used as the diluent to ensure compatibility and minimize baseline

disturbances.

Standard Stock Solution (Desmethyl Amlodipine): Accurately weigh about 5 mg of Desmethyl

Amlodipine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to

volume with diluent to obtain a concentration of approximately 100 µg/mL.

Standard Stock Solution (Amlodipine Besylate): Accurately weigh about 25 mg of Amlodipine

Besylate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume

with diluent to obtain a concentration of approximately 1000 µg/mL.

Calibration Standards: Prepare a series of calibration standards by diluting the Desmethyl

Amlodipine stock solution with the diluent to concentrations ranging from the Limit of

Quantitation (LOQ) to approximately 1.5 µg/mL.

Sample Preparation (from Tablets):

Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[13]

Accurately weigh a portion of the powder equivalent to 50 mg of amlodipine and transfer to

a 50 mL volumetric flask.

Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to

volume with diluent.

Filter a portion of this solution through a 0.45 µm PVDF syringe filter, discarding the first

few mL of the filtrate. This solution has a nominal concentration of 1000 µg/mL of

amlodipine.
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Method Validation Protocol: A Self-Validating
System
The validation of the analytical method must demonstrate that it is suitable for its intended

purpose.[5] The following protocols are based on the ICH Q2(R1) guideline.[3]

Precision Sub-types

Method Validation Workflow

Specificity Linearity Range Accuracy Precision LOD / LOQ Robustness

Repeatability
(Intra-Assay)

Intermediate Precision
(Inter-Assay)

Click to download full resolution via product page

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Specificity (and Forced Degradation)
Objective: To demonstrate that the method can accurately measure Desmethyl amlodipine

without interference from other components such as the API, other impurities, degradation

products, or excipients.

Protocol:

Inject the diluent (blank) to confirm no interfering peaks at the retention time of Desmethyl

amlodipine.

Inject solutions of Amlodipine standard and Desmethyl amlodipine standard individually to

determine their retention times.

Inject a mixed solution containing both standards to verify baseline resolution.

Perform forced degradation on the amlodipine sample solution under the following

conditions:
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Acid: 0.1N HCl at 60°C for 2 hours.

Base: 0.1N NaOH at 60°C for 1 hour.

Oxidative: 3% H₂O₂ at room temperature for 4 hours.

Thermal: 105°C for 24 hours.

Photolytic: Expose to UV light (254 nm) for 24 hours.

Analyze all stressed samples and assess the purity of the Desmethyl amlodipine peak

using a Diode Array Detector (DAD) to ensure it is spectrally homogeneous.

Acceptance Criteria:

The Desmethyl amlodipine peak must be free from co-elution from any other component.

Resolution between the Desmethyl amlodipine peak and the nearest eluting peak must be

≥ 2.0.

Peak purity angle should be less than the peak purity threshold.

Linearity
Objective: To establish a linear relationship between the concentration of Desmethyl

amlodipine and the instrumental response.

Protocol:

Prepare a series of at least five concentrations of Desmethyl amlodipine, typically ranging

from the LOQ to 150% of the specified limit (e.g., 0.1 µg/mL to 1.5 µg/mL).

Inject each concentration in triplicate.

Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

The correlation coefficient (r²) must be ≥ 0.999.
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The y-intercept should be minimal (not significantly different from zero).

Linearity Data (Example)

Concentration (µg/mL) Mean Peak Area

0.1 12540

0.25 31350

0.5 62700

1.0 125500

1.5 188200

Correlation (r²) 0.9998

Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.

Protocol:

Prepare a drug product sample solution as described in section 3.2.

Spike the sample solution with Desmethyl amlodipine standard at three concentration

levels (e.g., 50%, 100%, and 150% of the specification limit).

Prepare three replicates at each level.

Calculate the percentage recovery for each replicate.

Acceptance Criteria:

The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
Objective: To assess the random error or agreement among a series of measurements.
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Protocol:

Repeatability (Intra-assay): Prepare six individual sample preparations spiked with

Desmethyl amlodipine at the 100% level. Analyze them on the same day, with the same

analyst and instrument.

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with

a different analyst, or on a different instrument.

Acceptance Criteria:

The Relative Standard Deviation (RSD) for the six preparations must be ≤ 5.0% for

impurities.

Precision Study (Example)

Parameter Result (%RSD)

Repeatability 1.2%

Intermediate Precision 1.8%

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of Desmethyl amlodipine that can be

reliably detected and quantified.

Protocol:

Based on Signal-to-Noise Ratio: Prepare a series of dilute solutions of Desmethyl

amlodipine and inject them. Determine the concentration that yields a signal-to-noise ratio

of approximately 3 for LOD and 10 for LOQ.

Based on Calibration Curve: Calculate LOD and LOQ using the formulas: LOD = 3.3 *

(σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of

regression lines and S is the slope of the calibration curve.

Acceptance Criteria:
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The LOQ must be validated for accuracy and precision. The RSD for precision at the LOQ

should be ≤ 10%.

Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate

variations in method parameters.

Protocol:

Vary the following parameters one at a time:

Flow Rate (± 10%: 0.9 and 1.1 mL/min).

Mobile Phase pH (± 0.2 units: pH 2.8 and 3.2).

Column Temperature (± 5°C: 25°C and 35°C).

Analyze a system suitability solution and a spiked sample under each condition.

Acceptance Criteria:

System suitability parameters (resolution, tailing factor) must remain within the established

limits.

The results of the spiked sample analysis should not deviate significantly from the results

obtained under normal conditions.

Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the

validation of an HPLC method for the quantification of Desmethyl amlodipine using a certified

reference standard. Adherence to this guide ensures the development of a specific, linear,

accurate, precise, and robust analytical method. Such a validated method is indispensable for

routine quality control, stability studies, and regulatory submissions, ultimately safeguarding

patient health by ensuring the quality of amlodipine drug products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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